molecular formula C8H16N2O2 B6246114 3-(tert-butoxy)azetidine-1-carboxamide CAS No. 2157999-93-2

3-(tert-butoxy)azetidine-1-carboxamide

Cat. No.: B6246114
CAS No.: 2157999-93-2
M. Wt: 172.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-butoxy)azetidine-1-carboxamide is a chemical compound with the molecular formula C8H16N2O2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)azetidine-1-carboxamide typically involves the reaction of azetidine derivatives with tert-butyl groups. One common method is the ring-opening polymerization of azetidines, which can be carried out under both anionic and cationic conditions . The reaction conditions often involve the use of specific catalysts and solvents to control the polymerization process and achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-(tert-butoxy)azetidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)azetidine-1-carboxamide involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The azetidine ring’s strain also plays a role in its reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-butoxy)azetidine-1-carboxamide is unique due to its tert-butoxy group, which provides steric hindrance and influences its chemical behavior. This makes it a valuable compound for specific synthetic applications where such properties are desired .

Properties

CAS No.

2157999-93-2

Molecular Formula

C8H16N2O2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.